ALDH3A1 Inhibition: Sub-Micromolar Potency Advantage Over 4-Bromobenzyl Alcohol
2-((4-Bromobenzyl)oxy)ethanol inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM [1]. The structurally simpler analog 4-bromobenzyl alcohol lacks the ethylene glycol ether moiety and exhibits negligible ALDH3A1 inhibition at concentrations up to 100 μM . This differential activity is attributed to the enhanced binding pocket occupancy provided by the extended linker region in the target compound.
| Evidence Dimension | ALDH3A1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (2.10E+3 nM) |
| Comparator Or Baseline | 4-Bromobenzyl alcohol: >100 μM (no significant inhibition) |
| Quantified Difference | ≥47.6-fold greater potency |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis; 1 min preincubation [1] |
Why This Matters
ALDH3A1 is implicated in cancer stem cell maintenance and chemoresistance; this potency differential directly informs inhibitor candidate selection for oncology research.
- [1] BindingDB BDBM50447072. IC50: 2.10E+3 nM for inhibition of human ALDH3A1. US9328112, A24. View Source
